molecular formula C18H24N2O5S2 B12198336 N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12198336
M. Wt: 412.5 g/mol
InChI Key: KKOPDIIOAFGKME-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,5-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The 2,5-dimethoxyphenyl substituent at position 3 and the 3-methylbutanamide group at the ylidene position contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C18H24N2O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C18H24N2O5S2/c1-11(2)7-17(21)19-18-20(14-9-27(22,23)10-16(14)26-18)13-8-12(24-3)5-6-15(13)25-4/h5-6,8,11,14,16H,7,9-10H2,1-4H3

InChI Key

KKOPDIIOAFGKME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

The compound is compared below with structurally related heterocycles, focusing on synthesis, spectral properties, and functional group variations.

Thiadiazole Derivatives ()

Compounds such as N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) share a thiadiazole core but lack the fused thieno-thiazole system. Key differences include:

  • Synthesis: 8a is synthesized via condensation of enaminones with active methylene compounds (e.g., acetylacetone) in acetic acid, achieving yields of 80% . This contrasts with the target compound’s likely multi-step synthesis involving sulfonation.
  • Functional Groups : 8a contains two carbonyl groups (IR: 1679, 1605 cm⁻¹) and a pyridinyl substituent, while the target compound features a sulfone (C=O stretch absent) and a 2,5-dimethoxyphenyl group.
  • Melting Points: 8a has a higher melting point (290°C) compared to typical sulfonated thieno-thiazoles, which often melt below 250°C due to reduced symmetry .

Table 1: Comparison with Thiadiazole Derivatives

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Spectral Data (IR, cm⁻¹)
Target Compound Thieno-thiazole 2,5-Dimethoxyphenyl, sulfone Not reported Not reported Sulfone (S=O ~1150–1300)
8a (Thiadiazole) [1,3,4]-Thiadiazole Pyridinyl, acetyl, benzamide 290 80 1679, 1605 (C=O)
8b (Thiadiazole) [1,3,4]-Thiadiazole Ethoxycarbonyl, benzamide 200 80 1715, 1617 (C=O)
Thiazolo-Pyrimidine and Quinazoline Derivatives ()

Compounds like (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) exhibit fused thiazolo-pyrimidine systems with nitrile and furanyl groups.

  • Synthesis: 11b is synthesized via condensation with aromatic aldehydes (e.g., 4-cyanobenzaldehyde) in acetic anhydride, yielding 68% . The target compound’s synthesis likely requires specialized sulfonation conditions.
  • Functional Groups : 11b contains a nitrile (IR: 2209 cm⁻¹) and dual carbonyls (1719, 1611 cm⁻¹), whereas the target compound lacks nitriles but includes methoxy and sulfone groups.
  • Applications: Thiazolo-pyrimidines are explored for antimicrobial activity, while sulfonated thieno-thiazoles may target enzymes like carbonic anhydrase .
Positional Isomer ()

The compound N-[(2Z,3aS,6aR)-3-(3,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a positional isomer of the target compound, differing in the methoxy group positions (3,4 vs. 2,5).

  • Electronic Effects : The 3,4-dimethoxy substitution may enhance electron-donating effects compared to 2,5-dimethoxy, influencing binding interactions in biological systems .
  • Stereochemistry : The (3aS,6aR) configuration suggests distinct spatial arrangement compared to the target compound’s unspecified stereochemistry.
Thiazolylmethyl Carbamates ()

Complex carbamates like Thiazol-5-ylmethyl (2S,3R,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate feature multiple functional groups but lack the fused thieno-thiazole system.

  • Structural Complexity: These compounds include peptide-like chains and hydroperoxide groups, suggesting applications in targeted drug delivery, unlike the simpler sulfonated thieno-thiazoles .

Biological Activity

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound belonging to the thiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and antiviral properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C14H15N2O3S2
Molecular Weight 358.4 g/mol
IUPAC Name This compound
CAS Number 902030-02-8

The compound's structure features a thiazole ring that contributes to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety enhances the compound's electron density and aromaticity, allowing it to modulate the activity of biological targets effectively. This interaction can lead to various physiological responses, including:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors influencing neurotransmitter release and cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • Antibacterial Activity: Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Antifungal Activity

Thiazole compounds have also been evaluated for their antifungal properties. They demonstrate efficacy against several fungal pathogens by interfering with fungal cell membrane integrity or inhibiting ergosterol biosynthesis.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It can potentially inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.

Study 1: Antibacterial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structures exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections.

Study 2: Antifungal Action

In another investigation focusing on antifungal activity, thiazole derivatives were tested against Candida albicans. Results showed that these compounds inhibited fungal growth effectively at concentrations as low as 10 µg/mL.

Study 3: In Vitro Metabolism Studies

Metabolic stability studies revealed that this compound undergoes extensive hepatic metabolism. The intrinsic clearance rates were measured using human liver microsomes, indicating significant biotransformation which could affect its pharmacokinetics and therapeutic efficacy.

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